molecular formula C24H25N5 B2386980 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111418-45-1

4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B2386980
CAS RN: 1111418-45-1
M. Wt: 383.499
InChI Key: OMFBTQIFBFNDBO-UHFFFAOYSA-N
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Description

The compound “4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a phenyl group, a piperazine ring, and a 2,3-dimethylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[1,5-a]pyrazine core and the piperazine ring, as well as the electron-donating methyl groups on the 2,3-dimethylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

One study highlights the synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, demonstrating significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds also showed biofilm inhibition activities, with one derivative (1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine) exhibiting more effective inhibition than Ciprofloxacin in certain cases (Mekky & Sanad, 2020).

Anticancer Activity

Another study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The study revealed that almost all the compounds displayed antitumor activity, with one specific derivative showing potent inhibitory activity (Abdellatif et al., 2014).

Antimicrobial Evaluation

Research into piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction showed promising antimicrobial activity against bacterial and fungal strains. One derivative in particular exhibited superior antimicrobial growth inhibition against A. baumannii, suggesting the potential for developing more potent antimicrobials based on these findings (Patil et al., 2021).

Synthesis and Biological Evaluation

The synthesis of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives revealed compounds with high affinity for 5-HT3 receptors, demonstrating selective agonistic activity. This selectivity and partial agonistic behavior indicate potential applications in neurological or psychological disorders (Rault et al., 1996).

Heterofunctionalization and Annulation

A study on the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines explored their combination with compounds having reactive sites to form derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. This research demonstrates the versatility of these compounds in creating a variety of biologically active molecules (Tsizorik et al., 2018).

properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-7-6-10-22(19(18)2)27-13-15-28(16-14-27)24-23-17-21(20-8-4-3-5-9-20)26-29(23)12-11-25-24/h3-12,17H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBTQIFBFNDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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